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molecular formula C11H10ClNO B8486966 1,5-Dimethyl-2-chloroindole-3-carbaldehyde

1,5-Dimethyl-2-chloroindole-3-carbaldehyde

Cat. No. B8486966
M. Wt: 207.65 g/mol
InChI Key: HVKOLUGHXRPGFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05536721

Procedure details

Prepared from POCl3 (1.7 ml), DMF (1.6 ml), 1,5-dimethyl-1,3-dihydroindol-2-one (1.0 g) yielding (46) 1.0 g (78%). M.p. 120°-121° C. as crude product sufficiently pure for the next synthesis.
Name
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.6 mL
Type
reactant
Reaction Step One
Yield
78%

Identifiers

REACTION_CXSMILES
O=P(Cl)(Cl)[Cl:3].[CH3:6][N:7]1[C:15]2[C:10](=[CH:11][C:12]([CH3:16])=[CH:13][CH:14]=2)[CH2:9][C:8]1=O.CN([CH:21]=[O:22])C>>[CH3:6][N:7]1[C:15]2[C:10](=[CH:11][C:12]([CH3:16])=[CH:13][CH:14]=2)[C:9]([CH:21]=[O:22])=[C:8]1[Cl:3]

Inputs

Step One
Name
Quantity
1.7 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
1 g
Type
reactant
Smiles
CN1C(CC2=CC(=CC=C12)C)=O
Name
Quantity
1.6 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1C(=C(C2=CC(=CC=C12)C)C=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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